N-heptadecanoyl-D-erythro-sphingosine chemical structure and properties
N-heptadecanoyl-D-erythro-sphingosine chemical structure and properties
An In-Depth Technical Guide to N-heptadecanoyl-D-erythro-sphingosine (C17 Ceramide)
Introduction: A Unique Player in the World of Bioactive Lipids
N-heptadecanoyl-D-erythro-sphingosine, commonly referred to as C17 Ceramide, is a distinct molecule within the vast and functionally critical class of sphingolipids. It is composed of a D-erythro-sphingosine backbone linked to a 17-carbon fatty acid, heptadecanoic acid. While structurally a ceramide, its odd-chain fatty acid makes it a rare or non-existent species in most mammalian cells, a feature that has defined its primary role in the laboratory.
This guide provides a comprehensive overview of C17 Ceramide, delving into its chemical architecture, its relationship to the biologically pivotal roles of endogenous ceramides, and its indispensable application as an analytical tool in the field of lipidomics. For researchers, scientists, and professionals in drug development, understanding C17 Ceramide is not only about a single molecule but also about appreciating the broader implications of ceramide metabolism in health and disease.
Part 1: Chemical Structure and Physicochemical Properties
The structure of N-heptadecanoyl-D-erythro-sphingosine is fundamental to its properties and applications. It consists of two key components:
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D-erythro-sphingosine: An 18-carbon amino alcohol that forms the characteristic backbone of most mammalian sphingolipids. The "D-erythro" designation specifies the stereochemistry at the C2 (amine) and C3 (hydroxyl) positions, which is crucial for its biological recognition and function.
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Heptadecanoic Acid (C17:0): A saturated fatty acid with a 17-carbon chain. This odd-numbered acyl chain is the molecule's distinguishing feature. It is attached to the amino group of the sphingosine backbone via an amide linkage.
This unique structure imparts specific physicochemical properties that are summarized below.
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
| Systematic Name | N-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]heptadecanamide | [1][2][3] |
| Common Names | C17 Ceramide, Cer(d18:1/17:0), N-heptadecanoyl-D-erythro-sphingosine | [3][4] |
| CAS Number | 67492-16-4 | [1][3] |
| Molecular Formula | C₃₅H₆₉NO₃ | [1][4] |
| Molecular Weight | 551.9 g/mol | [4] |
| Physical Form | Powder | [5] |
| Solubility | Soluble in chloroform; soluble in heated ethanol and methanol. | [3] |
| Storage Temperature | -20°C | [3][5] |
| SMILES | CCCCCCCCCCCCCCCCC(=O)NO | [4][5] |
| InChI Key | ICWGMOFDULMCFL-QKSCFGQVSA-N | [4][5] |
Part 2: Biological Significance & Ceramide-Mediated Signaling
While C17 Ceramide itself is not a significant endogenous signaling molecule in mammals, it belongs to a class of lipids—ceramides—that are central regulators of cellular fate. Ceramides are powerful bioactive molecules implicated in a wide array of cellular processes, including apoptosis, cell senescence, growth arrest, and inflammation.[5][6][7]
The functions of endogenous ceramides are often context-dependent and are influenced by their subcellular location and specific acyl chain length.[6] For instance, C18-ceramide generated by ceramide synthase 1 is often associated with mediating cell death, whereas other species like C16-ceramide have been linked to cell proliferation in certain contexts.[6]
The Sphingolipid Rheostat and Apoptosis
A central concept in sphingolipid biology is the "sphingolipid rheostat," which posits that the balance between the levels of pro-apoptotic ceramides and their metabolic product, the pro-survival molecule sphingosine-1-phosphate (S1P), dictates a cell's decision to live or die.[8][9] An accumulation of ceramide, often triggered by cellular stressors like chemotherapy, radiation, or inflammatory cytokines, shifts the balance towards apoptosis.[10]
Ceramide executes its pro-apoptotic function through several mechanisms:
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Mitochondrial Pathway: Ceramide can form channels in the mitochondrial outer membrane, leading to the release of cytochrome c and initiating the caspase cascade.[11]
-
Protein Kinase/Phosphatase Regulation: It can directly activate or inhibit various protein kinases and phosphatases, thereby modulating downstream signaling pathways that control cell survival and death.[7]
The following diagram illustrates a simplified pathway of ceramide-induced apoptosis.
Part 3: Experimental Protocols & Analysis
The most significant application of C17 Ceramide is as an internal standard for the quantification of endogenous ceramides by mass spectrometry.[5] Its structural similarity to natural ceramides ensures it behaves similarly during extraction and ionization, while its unique mass allows it to be distinguished and measured separately, correcting for experimental variability.[12]
Protocol: Quantification of Cellular Ceramides by LC-MS/MS
This protocol outlines a validated method for extracting and quantifying ceramide species from cultured mammalian cells.
Causality Statement: The choice of C17 Ceramide as an internal standard (IS) is critical. Because it is not naturally present in the cells, any signal detected at its specific mass-to-charge ratio can be attributed solely to the known amount added. This allows for precise correction of analyte loss during sample preparation and variations in instrument response, ensuring trustworthy and reproducible quantification.
Methodology:
-
Cell Harvesting & Lysis:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into a known volume of PBS and transfer to a glass tube.
-
Homogenize the cell suspension by sonication on ice.
-
Take an aliquot for protein quantification (e.g., BCA assay) to normalize the final lipid results.
-
-
Internal Standard Spiking:
-
To the remaining cell homogenate, add a known amount of C17 Ceramide (e.g., 100 pmol) dissolved in an appropriate solvent (e.g., ethanol). This step is crucial and should be done before extraction.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add chloroform and methanol to the homogenate to achieve a final single-phase ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).
-
Vortex thoroughly and incubate for 30 minutes at room temperature to ensure complete lipid extraction.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8.
-
Vortex and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid film in a known volume of a suitable solvent for reverse-phase chromatography, typically methanol or a methanol/chloroform mixture.[13]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Perform chromatographic separation using a gradient of mobile phases (e.g., water/methanol/formic acid and isopropanol/methanol/formic acid).
-
Analyze the eluent using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) mode to detect each ceramide species and the C17 Ceramide IS. This involves monitoring the transition from a specific precursor ion (the protonated molecule [M+H]⁺) to a characteristic product ion (typically m/z 264.3 for sphingosine-based ceramides after water loss).[14][15]
-
-
Data Quantification:
-
Integrate the peak areas for each endogenous ceramide and the C17 Ceramide IS.
-
Calculate the amount of each endogenous ceramide by comparing its peak area to the peak area of the known amount of C17 Ceramide IS, after creating a standard curve.
-
Normalize the final values to the initial protein content of the sample (e.g., pmol ceramide/mg protein).
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Part 4: Applications in Research and Drug Development
The applications of N-heptadecanoyl-D-erythro-sphingosine are twofold, reflecting its dual identity as an analytical standard and a member of a therapeutically relevant lipid class.
-
A Gold Standard in Lipidomics: As detailed above, the primary and most widespread use of C17 Ceramide is as an internal standard in mass spectrometry-based lipidomics. Its commercial availability and high purity make it an essential tool for researchers studying sphingolipid metabolism in diverse fields, from oncology to neurobiology and cardiovascular disease.
-
A Proxy for Therapeutic Strategies: While not used as a drug itself, the study of ceramide biology, enabled by tools like C17 Ceramide, has opened new therapeutic avenues. Since high ceramide levels are associated with cell death, strategies to deliberately increase ceramide concentrations in cancer cells are being actively explored.[16][17] These approaches include:
-
Direct Delivery: Using nanoliposomes to deliver exogenous ceramides directly to tumors.[16]
-
Metabolic Modulation: Developing inhibitors for enzymes that break down ceramide (e.g., ceramidases) or that convert it to pro-survival S1P (e.g., sphingosine kinases).[17]
-
Targeting Synthesis: Activating ceramide synthases to promote the generation of pro-apoptotic ceramide species.[6]
-
Conversely, in diseases characterized by excessive apoptosis and inflammation, such as certain neurodegenerative and cardiovascular conditions, inhibiting ceramide synthesis is a potential therapeutic goal.[18][19]
Conclusion
N-heptadecanoyl-D-erythro-sphingosine occupies a unique and vital position in lipid science. Its atypical odd-chain structure makes it an ideal internal standard, enabling the accurate and reliable quantification of endogenous ceramides that drive fundamental cellular decisions. This analytical utility provides a critical window into the complex world of sphingolipid signaling. By facilitating the study of its biologically active counterparts, C17 Ceramide indirectly contributes to the ongoing efforts to harness the power of the sphingolipid rheostat for therapeutic benefit, from inducing death in cancer cells to preventing it in other pathologies. It is a testament to how a single, non-physiological molecule can become an indispensable key to unlocking the secrets of cellular life and death.
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